molecular formula C6H12O5 B12285456 (4S)-6-(hydroxymethyl)oxane-2,3,4-triol

(4S)-6-(hydroxymethyl)oxane-2,3,4-triol

Cat. No.: B12285456
M. Wt: 164.16 g/mol
InChI Key: HDEMQQHXNOJATE-NKEXCQMJSA-N
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Description

4-Deoxy-D-glucose is a deoxy sugar, a derivative of glucose where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This modification alters its chemical properties and biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-D-glucose typically involves the deoxygenation of glucose derivatives. One common method is the reduction of 4-keto-D-glucose using specific reducing agents under controlled conditions. Another approach involves the use of protective groups to selectively deoxygenate the fourth carbon atom .

Industrial Production Methods: Industrial production of 4-Deoxy-D-glucose may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Deoxy-D-glucose can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or aldehydes.

    Reduction: Reduction reactions can further modify its structure.

    Substitution: The hydrogen at the fourth carbon can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-deoxy-D-gluconic acid, while substitution reactions can produce various 4-substituted derivatives .

Scientific Research Applications

4-Deoxy-D-glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Deoxy-D-glucose involves its structural similarity to glucose, allowing it to interfere with glucose metabolism. It inhibits glycolysis by competing with glucose for uptake and phosphorylation, leading to energy depletion in cells. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 4-Deoxy-D-glucose is unique in its specific deoxygenation at the fourth carbon, which imparts distinct chemical and biological properties compared to other deoxy sugars. Its ability to selectively inhibit glycolysis in certain cell types makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(4S)-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3?,4-,5?,6?/m0/s1

InChI Key

HDEMQQHXNOJATE-NKEXCQMJSA-N

Isomeric SMILES

C1[C@@H](C(C(OC1CO)O)O)O

Canonical SMILES

C1C(OC(C(C1O)O)O)CO

Origin of Product

United States

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